molecular formula C10H3Cl6NO B1263777 neopyrrolomycin B

neopyrrolomycin B

Cat. No.: B1263777
M. Wt: 365.8 g/mol
InChI Key: NTKHEOJBPXFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopyrrolomycin B is a member of the class of trichlorophenols that is 3,4,5-trichlorophenol substituted by a 2,3,4-trichloro-1H-pyrrolyl moiety at position 2. It is isolated from the fermentation broth of Streptomyces and exbits broad-spectrum antibacterial activity against a panel of pathogens including variety of drug-susceptible and drug-resistant phenotypes. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent. It is a member of pyrroles and a member of trichlorophenols.

Scientific Research Applications

Antibacterial Activity

Neopyrrolomycin B, along with its derivatives C and D, has been identified as possessing potent activity against Gram-positive pathogens. These compounds show promising efficacy with MIC values less than 1 microgram/mL against several resistant strains. They were isolated from Streptomyces sp. and their structures were elucidated using X-ray crystallography and NMR spectroscopy (Hopp et al., 2009).

Role in Neomycin B Modification

Neomycin B, a clinically important antibiotic, was modified to enhance its efficacy against pathogenic and resistant bacterial strains. The modifications included adding an extra sugar ring in the beta-configuration, resulting in pseudo-pentasaccharides with antibacterial activity superior to that of neomycin B (Fridman et al., 2003).

Impact on Neomycin Biosynthesis

Efforts to optimize neomycin biosynthesis involved overexpressing essential genes responsible for its production. This approach effectively reduced the content of impurities and simultaneously increased the yield of neomycin B, a key derivative of neomycin (Zheng et al., 2020).

Cellular Uptake Enhancement

Research on the cellular uptake of aminoglycosides, including neomycin B, revealed that converting amines into guanidine groups significantly enhances their uptake by eukaryotic cells. This modification could lead to more effective drug delivery systems (Luedtke et al., 2003).

Exploration of Neomycin's Potential Applications

Studies on neomycin's broader applications have been conducted, including its potential use in treating tumors and SARS-CoV-2. These investigations have led to a deeper understanding of neomycin biosynthesis and its effects on bacterial cell growth and division, opening up new avenues for its clinical application (Li et al., 2022).

Properties

Molecular Formula

C10H3Cl6NO

Molecular Weight

365.8 g/mol

IUPAC Name

3,4,5-trichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol

InChI

InChI=1S/C10H3Cl6NO/c11-3-1-5(18)9(8(15)6(3)13)17-2-4(12)7(14)10(17)16/h1-2,18H

InChI Key

NTKHEOJBPXFULD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N2C=C(C(=C2Cl)Cl)Cl)O

Synonyms

neopyrrolomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.